Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.5]octane core substituted with methyl groups at positions 5 and 7, and a methyl ester at position 2. The spiro[2.5]octane system comprises a two-membered epoxide ring fused to a five-membered carbocyclic ring. This compound’s unique structure imparts distinct steric and electronic properties, making it relevant for applications in organic synthesis and flavor/fragrance industries, as suggested by analogous spirocyclic esters used in flavoring agents .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-4-8(2)6-11(5-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
AFGWHSMLGJTYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester to spiro[2.5]octane-5,7-dione intermediate
A key intermediate in the synthesis is spiro[2.5]octane-5,7-dione, which can be prepared via intramolecular cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester under Claisen condensation-like conditions. This cyclization forms the spirocyclic dione framework, which can be further functionalized to yield the target compound.
- Base: Sodium methanolate (NaOCH3) or sodium ethanolate.
- Solvent: Tetrahydrofuran (THF) or a mixture of THF and the corresponding alcohol.
- Temperature: Elevated temperatures (typically 50–80°C).
- Time: Several hours until completion.
This step is critical for establishing the spirocyclic core with the 1-oxa bridge and the 2-carboxylate ester functionality.
Methylation and Esterification Steps
Subsequent methylation of the ketone groups or alkylation at the 5 and 7 positions introduces the methyl substituents. This can be achieved by:
- Treatment with nucleophilic methylating agents such as methyl lithium (MeLi), methyl magnesium bromide (Grignard reagent), or methyl copper reagents in the presence of metal catalysts (Fe or Cu).
- Esterification of the carboxylic acid intermediate with methanol in the presence of acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Alternative Route via 6-oxa-spiro[2.5]octane-5,7-dione
An alternative synthetic approach starts from 6-oxa-spiro[2.5]octane-5,7-dione, which is subjected to ring-opening methylation followed by esterification and cyclization steps to afford the target compound.
- Ring opening methylation using nucleophilic methylating agents in THF.
- Esterification with methanol under acidic conditions.
- Final cyclization under basic conditions using sodium methanolate.
Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Sodium methanolate, THF, 50–80°C | Spiro[2.5]octane-5,7-dione | 70–85 | Claisen condensation-type intramolecular cyclization |
| Methylation | Methyl lithium or methyl magnesium bromide, Fe/Cu catalyst, THF | 5,7-Dimethyl substituted intermediate | 75–90 | Nucleophilic methylation of ketone or alkyl positions |
| Esterification | Methanol, HCl or H2SO4, reflux | Methyl ester derivative | 80–95 | Acid-catalyzed esterification |
| Ring-opening methylation (alt. route) | Methyl copper or Grignard reagent, THF | Ring-opened methylated intermediate | 70–85 | Alternative starting material route |
| Final cyclization (alt. route) | Sodium methanolate, THF, 50–80°C | Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | 75–90 | Completion of spirocyclic framework |
Mechanistic Insights
- The cyclization step involves enolate formation from the methyl ester followed by intramolecular nucleophilic attack on the ketone carbonyl, forming the spirocyclic ring.
- Methylation proceeds via nucleophilic addition of methyl anions to electrophilic carbonyl centers or alkylation at activated positions.
- Esterification is a classical acid-catalyzed Fischer esterification mechanism.
- The alternative route leverages ring-opening methylation of the spirocyclic dione to introduce methyl groups before re-closing the spiro ring.
Research Findings and Practical Considerations
- The use of sodium methanolate in THF provides high yields and selectivity in the cyclization step, making it suitable for scale-up in pharmaceutical intermediate production.
- Methylation reactions require careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
- Esterification under reflux with excess methanol ensures complete conversion to the methyl ester.
- Alternative routes provide flexibility depending on available starting materials and desired substitution patterns.
- Purification typically involves extraction, acid-base washes, and chromatographic techniques to isolate high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:
Table 1: Comparative Data for Spirocyclic Esters
Structural and Functional Differences
(a) Ester Group Variation
- Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) typically exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl 5,7-dimethyl-1,6-dioxaspiro analog, MW 214.26) .
(b) Spiro Ring Modifications
- 1-Oxa vs. 1,6-Dioxa : The target compound has a single oxygen in the epoxide ring, whereas the Ethyl 5,7-dimethyl-1,6-dioxaspiro analog incorporates an additional oxygen in the six-membered ring. This increases polarity and may enhance reactivity in ring-opening reactions .
- Substituent Effects: The 5,7-dimethyl substitution in the target compound reduces steric hindrance compared to the 5,5,7-trimethyl analog .
(c) Physicochemical Properties
- Molecular Weight : The target compound (MW ~184) is lighter than analogs with ethyl esters (e.g., 198.26 in Methyl 5-ethyl derivative) or chlorine substituents (218.68 in Methyl 2-chloro-4-methyl analog) .
- Synthetic Accessibility : Ethyl 5,7-dimethyl-1,6-dioxaspiro derivatives are discontinued commercially , suggesting challenges in synthesis or stability compared to the target compound.
Biological Activity
Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound belonging to the class of spirocyclic compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1561972-64-2
-
COX Inhibition :
- Compounds with similar structures have been shown to exhibit cyclooxygenase (COX) inhibitory activity, particularly against COX-2, an enzyme involved in inflammation and pain pathways. For instance, related compounds demonstrated IC values ranging from 6.71 μM to 41.59 μM, indicating significant anti-inflammatory potential .
-
Stereochemical Preferences :
- The stereochemistry of spirocyclic compounds plays a crucial role in their biological activity. Studies on related oxaspiro compounds indicate that the O-axial C3 epimers are more reactive and exhibit greater biological activity than their equatorial counterparts . This stereochemical preference could be relevant for this compound.
Anti-inflammatory Activity
Research indicates that compounds with similar spirocyclic structures can act as effective COX inhibitors, suggesting that this compound may possess similar anti-inflammatory properties. The inhibition of COX enzymes is significant for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Study on Related Compounds
A study evaluated a series of methyl-substituted indolizine derivatives for their COX inhibitory activity, revealing that structural modifications significantly affected their potency and selectivity towards COX isoforms . This highlights the importance of chemical structure in determining biological activity.
| Compound | IC (μM) | Notes |
|---|---|---|
| Compound 4e | 6.71 | Comparable to indomethacin |
| Compound 4g | 9.62 | Moderate activity |
| Compound 4a | >41.59 | Poor activity |
Stereochemical Analysis
The effectiveness of yeast epoxide hydrolase in hydrolyzing O-axial C3 epimers faster than equatorial ones emphasizes the significance of stereochemistry in the biological activity of spirocyclic compounds . Understanding these interactions can guide future research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
